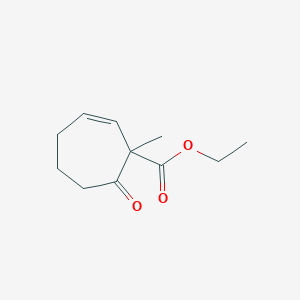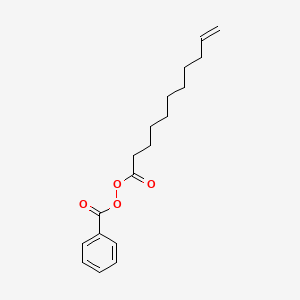
1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a chlorinated propene group and a methoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2-chloropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistent quality and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated propene group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(2-Propyl)-4-methoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-(2-chloroprop-1-en-1-yl)phthalazine
- (1E)-2-chloro-1-{[(1E)-2-chloroprop-1-en-1-yl]oxy}prop-1-ene
- Chloro({[(1E)-2-chloroprop-1-en-1-yl]oxy})methanone
Uniqueness
1-(2-Chloroprop-1-en-1-yl)-4-methoxybenzene is unique due to its specific combination of a chlorinated propene group and a methoxybenzene moiety
Propiedades
| 112534-59-5 | |
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-(2-chloroprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-7H,1-2H3 |
Clave InChI |
KCAVTTSQDNBRRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)

